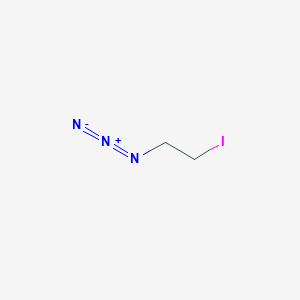

1-Azido-2-iodoethane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-azido-2-iodoethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4IN3/c3-1-2-5-6-4/h1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABRGCBRANKQHPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CI)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Reaction Mechanism of 1-Azido-2-iodoethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and reaction mechanisms of 1-azido-2-iodoethane, a bifunctional molecule with significant potential in organic synthesis. The presence of both an azide and an iodo group allows for orthogonal chemical modifications, making it a valuable building block for the introduction of nitrogen-containing moieties and subsequent functionalization.

Physicochemical Properties

This compound is a colorless liquid at room temperature.[1] While detailed experimental data on its physical properties are scarce in publicly available literature, some key computed and known properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 42059-30-3, 53422-48-3 | EvitaChem[1], Chemical-Suppliers[3] |

| Molecular Formula | C₂H₄IN₃ | PubChem[2] |

| Molecular Weight | 196.98 g/mol | PubChem[2] |

| Appearance | Colorless liquid | EvitaChem[1] |

| Stability | Stable under normal conditions, but sensitive to heat and light. | EvitaChem[1] |

Synthesis of this compound

Proposed Experimental Protocol: Azidoiodination of Ethylene

This proposed protocol is based on the efficient and regiospecific azidoiodination of alkenes using a reagent system of sodium periodate (NaIO₄), potassium iodide (KI), and sodium azide (NaN₃).[4] This method is advantageous due to its use of inexpensive and stable reagents and its operation under mild conditions.

Reaction Scheme:

Caption: Proposed synthesis of this compound from ethylene.

Materials:

-

Ethylene gas

-

Sodium periodate (NaIO₄)

-

Potassium iodide (KI)

-

Sodium azide (NaN₃)

-

Acetic acid

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a reaction vessel equipped with a gas inlet and a magnetic stirrer, dissolve sodium periodate, potassium iodide, and sodium azide in acetic acid.

-

Purge the vessel with ethylene gas and maintain a positive pressure of ethylene throughout the reaction.

-

Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) by taking aliquots and analyzing for the disappearance of a suitable starting alkene (if a liquid analogue is used for monitoring).

-

Upon completion of the reaction, quench the mixture by adding a saturated aqueous solution of sodium thiosulfate to reduce any remaining iodine.

-

Extract the product with dichloromethane.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the product by column chromatography on silica gel.

Note: Quantitative data such as reaction time, temperature, molar ratios of reactants, and yield are not available in the literature for the synthesis of this compound specifically and would need to be optimized experimentally.

Reaction Mechanism

The azidoiodination of alkenes with the NaIO₄/KI/NaN₃ system is proposed to proceed through a radical mechanism.[4]

Caption: Proposed radical mechanism for the azidoiodination of ethylene.

Mechanism Steps:

-

Initiation: Sodium periodate oxidizes both potassium iodide and sodium azide to generate iodine (I₂) and azide radicals (•N₃).

-

Propagation:

-

An azide radical adds to the double bond of ethylene, forming a β-azidoethyl radical.

-

This radical intermediate then abstracts an iodine atom from molecular iodine to yield the this compound product and regenerate an iodine radical which can continue the chain reaction.

-

An alternative mechanism, particularly with other reagent systems like iodine monochloride (ICl) and sodium azide, involves an electrophilic addition pathway.[5]

Caption: Electrophilic addition mechanism for azidoiodination.

In this mechanism, the electrophilic iodine of ICl adds to the ethylene double bond to form a cyclic iodonium ion intermediate. The azide anion then acts as a nucleophile, attacking one of the carbon atoms of the iodonium ion in an SN2 fashion, leading to the anti-addition product, this compound.

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR) for this compound are not available in the surveyed scientific literature. However, based on the known chemical shifts of similar structural motifs, the following spectral characteristics can be predicted.

Predicted Spectroscopic Data:

| Technique | Predicted Chemical Shifts / Frequencies |

| ¹H NMR | Two triplets, one for the protons adjacent to the iodine atom (δ ≈ 3.2-3.5 ppm) and one for the protons adjacent to the azide group (δ ≈ 3.5-3.8 ppm). |

| ¹³C NMR | Two signals, one for the carbon bonded to iodine (δ ≈ 0-10 ppm) and one for the carbon bonded to the azide group (δ ≈ 50-60 ppm). |

| IR Spectroscopy | A strong, characteristic absorption band for the azide asymmetric stretch (ν ≈ 2100 cm⁻¹). C-H stretching frequencies around 2850-3000 cm⁻¹. |

Applications in Synthesis

This compound is a versatile synthetic intermediate due to the orthogonal reactivity of its two functional groups.

-

Nucleophilic Substitution: The iodo group is an excellent leaving group and can be displaced by a wide range of nucleophiles to introduce further functionality.

-

Click Chemistry: The azide group can readily participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reactions to form triazoles, which are important scaffolds in medicinal chemistry.

-

Reduction: The azide can be reduced to a primary amine, providing a route to vicinal iodoamines.

Experimental Workflow

The general workflow for the synthesis and purification of this compound is outlined below.

Caption: General experimental workflow for the synthesis of this compound.

This guide provides a foundational understanding of the synthesis and reactivity of this compound. Further experimental investigation is required to establish a detailed and optimized synthetic protocol and to fully characterize this promising synthetic building block.

References

- 1. Buy this compound (EVT-2872310) | 42059-30-3 [evitachem.com]

- 2. This compound | C2H4IN3 | CID 11788831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS 53422-48-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. Regiospecific Azidoiodination of Alkenes with Sodium Periodate, Potassium Iodide, and Sodium Azide: A High-Yield Synthesis of β-Iodoazides [organic-chemistry.org]

- 5. Iodine monochloride - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 1-Azido-2-iodoethane: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Azido-2-iodoethane is a versatile bifunctional molecule that serves as a crucial building block in various chemical syntheses, particularly in the realms of medicinal chemistry and drug development. Its unique structure, featuring both an azide and an iodo group, allows for sequential and orthogonal chemical modifications. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its applications, with a focus on "click chemistry" and bioconjugation.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₂H₄IN₃ | --INVALID-LINK--[1] |

| Molecular Weight | 196.98 g/mol | --INVALID-LINK--[1][2] |

| IUPAC Name | This compound | --INVALID-LINK--[1][2] |

| Boiling Point | 68 °C at 20 Torr | ChemicalBook |

| Density (Computed) | 1.9154 g/cm³ at 25 °C | ChemicalBook |

| Melting Point | Not available | |

| Solubility | Soluble in many organic solvents such as ethanol, diethyl ether, and benzene.[3] Limited solubility in water.[3] | EvitaChem, Solubility of Things |

Spectroscopic Data for Characterization

Precise experimental spectroscopic data for this compound is not widely published. However, based on the known functional groups, the expected spectral characteristics are as follows:

-

¹H NMR: Two triplets are expected, corresponding to the two methylene (-CH₂-) groups. The methylene group adjacent to the iodine atom would likely appear further downfield (higher ppm) compared to the methylene group adjacent to the azide group due to the deshielding effect of the iodine.

-

¹³C NMR: Two distinct signals are anticipated for the two carbon atoms. The carbon bonded to the iodine atom is expected to have a chemical shift further downfield compared to the carbon bonded to the azide group.[4][5]

-

FTIR: A characteristic strong, sharp absorption band is expected in the region of 2100 cm⁻¹ due to the asymmetric stretching of the azide (N₃) group.[6] Other significant peaks would include C-H stretching and bending vibrations.

-

Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak (M⁺). Common fragmentation patterns would likely involve the loss of the iodine atom (a good leaving group) and the azide group or molecular nitrogen (N₂) from the azide moiety.[7][8]

Synthesis of this compound

The primary method for synthesizing this compound is through a nucleophilic substitution reaction.

Synthesis from 1,2-Diiodoethane

A common and effective method involves the reaction of 1,2-diiodoethane with sodium azide. The iodide ion is an excellent leaving group, facilitating the SN2 reaction.

Reaction: ICH₂CH₂I + NaN₃ → N₃CH₂CH₂I + NaI

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2-diiodoethane in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Addition of Sodium Azide: Add a stoichiometric equivalent of sodium azide (NaN₃) to the solution.

-

Reaction Conditions: Heat the reaction mixture with stirring. The reaction temperature is typically maintained between 50-80 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract the product with an organic solvent like diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic extracts with water and brine to remove any remaining DMF and inorganic salts. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Isolation: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound. Further purification can be achieved by vacuum distillation.

Logical Workflow for Synthesis

Applications in Drug Development and Research

The dual functionality of this compound makes it a valuable reagent in several areas of drug discovery and development.

Click Chemistry

The azide group of this compound is a key participant in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific formation of stable 1,2,3-triazole linkages. Triazoles are important scaffolds in medicinal chemistry due to their metabolic stability and ability to engage in hydrogen bonding.

General Reaction Workflow for CuAAC:

-

Reactant Preparation: An alkyne-containing molecule and this compound are dissolved in a suitable solvent system, often a mixture of t-butanol and water.

-

Catalyst Preparation: A copper(I) source is required. This is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, like sodium ascorbate.

-

Reaction: The reactants and catalyst are mixed and stirred at room temperature. The reaction is generally rapid and high-yielding.

-

Purification: The triazole product can often be isolated by simple filtration or extraction, minimizing the need for extensive chromatography.

CuAAC Experimental Workflow

Bioconjugation

The ability to participate in click chemistry makes this compound a useful tool for bioconjugation. It can be used to link different biomolecules together or to attach small molecules, such as imaging agents or drugs, to larger biomolecules like proteins or antibodies. This is particularly relevant in the development of:

-

Antibody-Drug Conjugates (ADCs): Where a potent cytotoxic drug is attached to a monoclonal antibody that targets cancer cells.[9][10] this compound can act as a linker component in this process.

-

PET Imaging Agents: The azide group can be used to "click" a positron-emitting isotope (like ¹⁸F) onto a targeting molecule for use in Positron Emission Tomography (PET) imaging.[11][12]

Peptide Synthesis

The azido group can serve as a protected form of an amine. This allows for its incorporation into peptide synthesis workflows, with the azide being reduced to an amine at a later stage.[13]

Safety and Handling

Organic azides are potentially explosive and should be handled with care.

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.

-

Handling: Use in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.

-

Disposal: Dispose of as hazardous waste in accordance with local regulations.

Conclusion

This compound is a valuable and versatile chemical reagent with significant applications in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its bifunctional nature allows for the construction of complex molecules through sequential reactions, most notably via copper-catalyzed azide-alkyne cycloaddition. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in the laboratory. Further research to fully characterize its physical and spectroscopic properties would be beneficial to the scientific community.

References

- 1. This compound | C2H4IN3 | CID 11788831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cymitquimica.com [cymitquimica.com]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Antibody azido-PEG8-VC-PAB-MMAE Conjugation Kit, 3 vial | BroadPharm [broadpharm.com]

- 10. Antibody Drug Conjugates | DC Chemicals [dcchemicals.com]

- 11. Ortho-stabilized 18F-azido click agents and application in PET imaging of single-stranded DNA aptamer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Azido-2-iodoethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Azido-2-iodoethane, a versatile bifunctional organic compound. It details its chemical properties, synthesis, and key applications in scientific research and development.

Core Molecular Data

This compound is a valuable building block in organic synthesis due to the distinct reactivity of its azide and iodo functional groups.[1]

| Identifier | Value |

| IUPAC Name | This compound[2][3] |

| Molecular Formula | C₂H₄IN₃[2][3] |

| Molecular Weight | 196.98 g/mol [3][4] |

| CAS Number | 42059-30-3[2][3] |

Atomic Composition and Weight Contribution

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight Contribution ( g/mol ) |

| Carbon | C | 2 | 12.011 | 24.022 |

| Hydrogen | H | 4 | 1.008 | 4.032 |

| Iodine | I | 1 | 126.904 | 126.904 |

| Nitrogen | N | 3 | 14.007 | 42.021 |

| Total | 196.979 |

Experimental Protocol: Synthesis of this compound

The primary synthetic route to this compound is through a bimolecular nucleophilic substitution (Sₙ2) reaction.[1]

Materials:

-

Iodoethane (C₂H₅I)[2]

-

Sodium azide (NaN₃)[2]

-

Polar aprotic solvent (e.g., Dimethyl sulfoxide - DMSO or Acetonitrile)[2]

Procedure:

-

Dissolve sodium azide in a suitable polar aprotic solvent within a reaction vessel.

-

Slowly add iodoethane to the solution.

-

Heat the reaction mixture. The reaction typically proceeds at elevated temperatures.[2]

-

The azide ion (N₃⁻) acts as a nucleophile, attacking the electrophilic carbon atom bonded to the iodine in iodoethane.[1]

-

This backside attack displaces the iodide ion, leading to the formation of this compound and sodium iodide as a byproduct.[1]

-

The crude product can then be purified using standard laboratory techniques.

Synthetic Pathway Visualization

The following diagram illustrates the Sₙ2 reaction for the synthesis of this compound.

Caption: Synthesis of this compound via Sₙ2 Reaction.

Key Applications in Research and Development

This compound is a versatile reagent in organic synthesis with several applications:

-

Synthesis of Complex Azides: It serves as a precursor for creating more intricate azide-containing compounds.[2]

-

Pharmaceutical Chemistry: The azido group can be reduced to form amines, which are crucial intermediates in the development of new pharmaceutical drugs.[2]

-

Click Chemistry: In material science, it is used to modify polymer backbones through click chemistry reactions.[2]

-

Heterocyclic Synthesis: The dual functionality of this compound allows for the synthesis of nitrogen-containing heterocycles, which are common structures in biologically active compounds.[1]

-

Multi-Component Reactions: It can act as an electrophile in reactions like Ugi-type and Petasis Borono-Mannich reactions to rapidly assemble complex molecular architectures.[2]

References

Spectroscopic and Synthetic Profile of 1-Azido-2-iodoethane: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for 1-azido-2-iodoethane. These values are based on established principles of spectroscopy and data from structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 3.4 - 3.6 | Triplet | 2H | -CH₂-N₃ |

| ~ 3.2 - 3.4 | Triplet | 2H | -CH₂-I |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~ 50 - 55 | -CH₂-N₃ |

| ~ 5 - 10 | -CH₂-I |

Infrared (IR) Spectroscopy

Table 3: Expected Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2100 | Strong | N₃ asymmetric stretch |

| ~ 1250 | Medium | N₃ symmetric stretch |

| ~ 2900 - 3000 | Medium | C-H stretch |

| ~ 1400 - 1450 | Medium | C-H bend (scissoring) |

| ~ 500 - 600 | Strong | C-I stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 197 | [M]⁺ (Molecular ion) |

| 169 | [M - N₂]⁺ |

| 127 | I⁺ |

| 70 | [C₂H₄N₃]⁺ |

| 42 | [C₂H₄N]⁺ |

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound, based on standard procedures for the preparation of alkyl azides from alkyl halides.

Synthesis of this compound

Reaction: The synthesis of this compound can be achieved via a nucleophilic substitution reaction between 1,2-diiodoethane and sodium azide.

Materials:

-

1,2-diiodoethane

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF) or Acetone (as solvent)

-

Deionized water

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and safety equipment

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2-diiodoethane in a suitable solvent such as DMF or acetone.

-

Add a stoichiometric equivalent of sodium azide to the solution.

-

Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer with diethyl ether (or another suitable organic solvent) multiple times.

-

Combine the organic extracts and wash them with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude this compound can be purified by fractional distillation under reduced pressure.

Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood. Organic azides are potentially explosive and should be handled with appropriate safety precautions.

Logical Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

An In-depth Technical Guide to 1-Azido-2-iodoethane for Researchers and Drug Development Professionals

IUPAC Name: 1-Azido-2-iodoethane

Abstract

This compound is a versatile bifunctional reagent of significant interest in chemical synthesis, particularly within the realms of pharmaceutical and biological research. Its unique structure, featuring both an azide and an iodo group, allows for orthogonal chemical modifications, positioning it as a valuable building block for the construction of complex molecules. This guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and its applications in drug development and bioconjugation.

Chemical and Physical Properties

Data Presentation: Computed Chemical and Physical Properties [1]

| Property | Value | Source |

| Molecular Formula | C₂H₄IN₃ | PubChem |

| Molecular Weight | 196.98 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 42059-30-3 | PubChem |

| Canonical SMILES | C(CI)N=[N+]=[N-] | PubChem |

| InChI Key | ABRGCBRANKQHPN-UHFFFAOYSA-N | PubChem |

| XLogP3 | 2.2 | PubChem |

| Topological Polar Surface Area | 14.4 Ų | PubChem |

| Complexity | 65.2 | PubChem |

Synthesis and Characterization

The primary synthetic route to this compound involves the nucleophilic substitution of one iodide in 1,2-diiodoethane with an azide salt.

Experimental Protocol: Synthesis of this compound

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

1,2-diiodoethane

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,2-diiodoethane (1.0 eq) in anhydrous DMF.

-

Add sodium azide (1.1 eq) to the solution in one portion.

-

Stir the reaction mixture at room temperature for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and wash with water (3x) and then with brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Spectroscopic Characterization

While specific spectra for this compound are not widely published, the expected spectroscopic features are as follows:

Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the azide asymmetric stretching vibration is expected around 2100 cm⁻¹.[2] The C-I stretching vibration would appear in the fingerprint region, typically between 500-600 cm⁻¹.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Two triplets are expected, corresponding to the two inequivalent methylene (-CH₂-) groups. The methylene group attached to the iodine atom will be deshielded and appear further downfield compared to the methylene group attached to the azide.

-

¹³C NMR: Two distinct signals for the two carbon atoms are expected. The carbon bonded to iodine will be significantly downfield. For comparison, in iodoethane, the CH₂ carbon appears at -1.1 ppm and the CH₃ carbon at 20.6 ppm.[4]

Chemical Reactivity and Applications in Drug Development

The bifunctional nature of this compound allows for a range of selective chemical transformations, making it a valuable tool in medicinal chemistry and drug development.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide group readily participates in "click chemistry," most notably the Cu(I)-catalyzed cycloaddition with terminal alkynes to form stable 1,2,3-triazole rings. This reaction is highly efficient, regioselective, and biocompatible, making it ideal for creating linkers in complex molecules.

Experimental Protocol: CuAAC of this compound with Phenylacetylene

Reaction Scheme:

Caption: CuAAC reaction of this compound.

Materials:

-

This compound

-

Phenylacetylene

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol

-

Water

Procedure:

-

In a flask, dissolve this compound (1.0 eq) and phenylacetylene (1.0 eq) in a 1:1 mixture of tert-butanol and water.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

-

In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.

-

Add the copper sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.

-

Stir the reaction vigorously at room temperature for 12-24 hours.

-

After completion, dilute the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography to yield 1-(2-iodoethyl)-4-phenyl-1H-1,2,3-triazole.

Reduction of the Azide Group

The azide moiety can be selectively reduced to a primary amine, providing a handle for further functionalization, such as amide bond formation.

Experimental Protocol: Staudinger Reduction

Reaction Scheme:

Caption: Staudinger reduction of this compound.

Materials:

-

This compound

-

Triphenylphosphine (PPh₃)

-

Tetrahydrofuran (THF)

-

Water

Procedure:

-

Dissolve this compound (1.0 eq) in THF.

-

Add triphenylphosphine (1.1 eq) to the solution at room temperature. Effervescence (N₂ evolution) should be observed.

-

Stir the mixture for 2-4 hours at room temperature.

-

Add water to the reaction mixture and stir for an additional 1 hour to hydrolyze the aza-ylide intermediate.

-

Remove the THF under reduced pressure.

-

Extract the aqueous residue with diethyl ether to remove the triphenylphosphine oxide byproduct.

-

The aqueous layer containing the amine product can be further purified or used directly in subsequent steps.

Nucleophilic Substitution of the Iodide

The iodo group is an excellent leaving group and can be displaced by various nucleophiles, allowing for the introduction of a wide range of functionalities. This reaction is typically performed after the azide has been transformed, for example, into a triazole.

Application as a Bifunctional Linker in Drug Development

This compound is an exemplary bifunctional linker, a class of molecules crucial for the construction of Antibody-Drug Conjugates (ADCs).[5][6] In this context, the azide can be used to attach a cytotoxic drug via click chemistry, while the iodoethane end can be modified to connect to an antibody.

Conceptual Workflow for ADC Synthesis:

References

- 1. This compound | C2H4IN3 | CID 11788831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. FTIR analysis of GPCR activation using azido probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. docbrown.info [docbrown.info]

- 4. 13C nmr spectrum of iodoethane C2H5I CH3CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. nbinno.com [nbinno.com]

- 6. m.youtube.com [m.youtube.com]

Stability and storage conditions for 1-Azido-2-iodoethane

An In-depth Technical Guide to the Stability and Storage of 1-Azido-2-iodoethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known stability and recommended storage conditions for this compound (CAS No. 42059-30-3). Due to the limited availability of specific experimental data for this compound, this guide also extrapolates information from related compounds and general chemical principles to provide a thorough understanding of its handling and storage requirements.

Chemical and Physical Properties

This compound is a bifunctional organic molecule featuring both an azide and an iodo group. This combination makes it a versatile synthon in organic chemistry, particularly in the realm of "click chemistry" and other bioconjugation techniques.[1]

| Property | Value | Source |

| CAS Number | 42059-30-3 | [1][2][3] |

| Molecular Formula | C₂H₄IN₃ | [2][3][4] |

| Molecular Weight | 196.98 g/mol | [2][3][4] |

| Boiling Point | 68 °C at 20 Torr | [3] |

| Density | 1.9154 g/cm³ at 25 °C | [3] |

Stability and Reactivity

General Stability: Organic azides are known for their potential instability and can be sensitive to heat, shock, and friction. The presence of an iodo group, a good leaving group, can influence the molecule's reactivity. General guidance for similar compounds suggests that it is sensitive to heat and light.

Reactivity Profile: this compound's reactivity is characterized by its two functional groups:

-

Azido Group: This group is highly reactive in [3+2] cycloaddition reactions with alkynes, a cornerstone of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.[1] It can also be reduced to an amine.

-

Iodo Group: The carbon-iodine bond is susceptible to nucleophilic substitution, allowing for the displacement of the iodine by a variety of nucleophiles.[1]

Incompatible Materials: Based on the general reactivity of organic azides and iodoalkanes, the following materials should be considered incompatible:

-

Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.

-

Strong Reducing Agents: Can react with the azide group.

-

Strong Acids and Bases: May promote decomposition or unwanted reactions.

-

Heavy Metals and their Salts (e.g., lead, copper, silver, mercury): Organic azides can form highly explosive heavy metal azides.[5] Care should be taken to avoid contact with these materials, including metal spatulas and equipment containing these metals.

Recommended Storage Conditions

There are no specific, experimentally validated storage conditions published for this compound. However, based on the properties of analogous compounds and general laboratory safety for energetic materials, the following storage conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C. | Cool temperatures will minimize the rate of potential decomposition. |

| Light | Store in a dark, light-proof container. | Many organic iodides and azides are light-sensitive and can decompose upon exposure to light. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent reaction with atmospheric moisture or oxygen. |

| Container | Use a tightly sealed, chemically resistant container (e.g., amber glass vial with a PTFE-lined cap). | To prevent leakage and contamination. |

Experimental Protocols

Detailed experimental protocols for the stability testing of this compound are not available in the public domain. However, a general workflow for assessing the thermal stability of a potentially energetic compound is outlined below.

Workflow for Thermal Stability Assessment:

References

An In-depth Technical Guide to the Key Reactive Groups in 1-Azido-2-iodoethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Azido-2-iodoethane is a bifunctional molecule featuring two key reactive groups: a terminal azide and a primary iodide. This combination makes it a versatile building block in organic synthesis, particularly in the construction of complex molecules and bioconjugates. The azide group allows for the selective introduction of a nitrogen-containing moiety and participation in highly efficient cycloaddition reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." The iodo group, being an excellent leaving group, provides a reactive site for nucleophilic substitution, enabling the formation of a wide range of carbon-heteroatom and carbon-carbon bonds. This guide provides a comprehensive overview of the synthesis, key reactions, and potential applications of this compound, with a focus on its utility in research and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, reaction setup, and purification.

| Property | Value | Source |

| Molecular Formula | C₂H₄IN₃ | PubChem |

| Molecular Weight | 196.98 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 42059-30-3 | PubChem[1] |

| SMILES | C(CI)N=[N+]=[N-] | PubChem[1] |

| InChI | InChI=1S/C2H4IN3/c3-1-2-5-6-4/h1-2H2 | PubChem[1] |

| InChIKey | ABRGCBRANKQHPN-UHFFFAOYSA-N | PubChem[1] |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from a readily available precursor like 2-chloroethanol. The first step involves the conversion of the alcohol to an azide, followed by a Finkelstein reaction to replace the chlorine with iodine.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-Azidoethanol

-

Disclaimer: This is a general procedure adapted from the synthesis of similar azido alcohols.

-

To a solution of 2-chloroethanol (1.0 eq) in a suitable solvent such as a mixture of water and acetone, add sodium azide (NaN₃, 1.5-2.0 eq).

-

The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, the organic solvent is removed under reduced pressure. The aqueous residue is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield 2-azidoethanol.

Step 2: Synthesis of this compound

-

Disclaimer: This is a general procedure for a Finkelstein reaction.

-

Dissolve 2-azidoethanol (1.0 eq) in a suitable solvent like acetone or acetonitrile.

-

Add sodium iodide (NaI, 1.5-2.0 eq) to the solution.

-

The reaction mixture is heated to reflux and stirred for 12-24 hours. The progress of the reaction is monitored by TLC or GC-MS.

-

After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The organic layer is separated, washed with saturated sodium thiosulfate solution (to remove any residual iodine) and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford this compound. Purification can be achieved by column chromatography on silica gel if necessary.

Reactivity of the Azide Group

The azide moiety in this compound is a versatile functional group, primarily known for its participation in [3+2] cycloaddition reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted-1,2,3-triazoles. This "click" reaction is widely used in drug discovery, bioconjugation, and materials science due to its reliability, mild reaction conditions, and high yields.

Experimental Protocol: General Procedure for CuAAC Reaction

-

Disclaimer: This is a general protocol for a CuAAC reaction and may need optimization for specific substrates.

-

In a reaction vessel, dissolve the terminal alkyne (1.0 eq) and this compound (1.0-1.2 eq) in a suitable solvent system, such as a mixture of tert-butanol and water or THF.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.3 eq) in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the addition of a copper(II) sulfate pentahydrate (CuSO₄·5H₂O) solution (0.1-0.05 eq) in water.

-

The reaction mixture is stirred vigorously at room temperature for 4-24 hours. The reaction progress can be monitored by TLC, LC-MS, or NMR.

-

Upon completion, the reaction mixture is diluted with water and extracted with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the corresponding 1-(2-iodoethyl)-1H-1,2,3-triazole.

Reactivity of the Iodo Group

The carbon-iodine bond in this compound is susceptible to nucleophilic attack, making the iodo group an excellent leaving group for nucleophilic substitution reactions (Sₙ2). This allows for the introduction of a wide variety of functional groups at the 2-position of the azidoethane backbone.

Nucleophilic Substitution with Thiols

Reaction with thiols or their corresponding thiolates leads to the formation of thioethers. This reaction is particularly relevant in bioconjugation for linking molecules to cysteine residues in proteins.

Experimental Protocol: General Procedure for Thioether Synthesis

-

Disclaimer: This is a general protocol for nucleophilic substitution with a thiol and may require optimization.

-

To a solution of the thiol (1.0 eq) in a suitable solvent such as DMF or acetonitrile, add a base (e.g., K₂CO₃, Et₃N, or NaH, 1.1 eq) to generate the thiolate in situ.

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add this compound (1.0-1.2 eq) to the reaction mixture.

-

The reaction is stirred at room temperature or slightly elevated temperature until completion, as monitored by TLC or LC-MS.

-

Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.

-

The organic layer is washed with brine, dried, and concentrated. The crude product can be purified by column chromatography.

Applications in Drug Development and Research

The dual reactivity of this compound makes it a valuable tool in medicinal chemistry and chemical biology.

-

Bifunctional Linkers: It can be used as a heterobifunctional linker to connect two different molecules. For instance, the azide can react with an alkyne-modified biomolecule, and the iodide can subsequently be displaced by a nucleophilic group on another molecule or a solid support.

-

Synthesis of Heterocycles: The azide group is a precursor for various nitrogen-containing heterocycles. Following a CuAAC reaction, the resulting triazole can be further functionalized.

-

Bioconjugation: In the field of drug delivery, this compound can be used to attach polyethylene glycol (PEG) chains or targeting ligands to drug molecules. The azide allows for a "click" conjugation to a modified drug, while the iodo group can be used for attachment to a carrier.

Conclusion

This compound possesses two key reactive centers, the azide and iodo groups, which can be addressed with a high degree of orthogonality. The azide group's participation in the robust and efficient CuAAC reaction and the iodo group's susceptibility to nucleophilic displacement make this molecule a powerful and versatile building block. For researchers and scientists in drug development, this compound offers a reliable tool for the synthesis of complex molecular architectures, the construction of bioconjugates, and the development of novel therapeutic agents. Further exploration of its reactivity and applications is warranted to fully exploit its synthetic potential.

References

Theoretical Reactivity of 1-Azido-2-iodoethane: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Azido-2-iodoethane is a bifunctional molecule with significant potential in organic synthesis, serving as a versatile building block for the introduction of both an azide and an iodine moiety. This guide provides a comprehensive theoretical exploration of its reactivity, drawing upon established principles of physical organic chemistry and computational studies of analogous structures. The content herein is intended to serve as a predictive framework for researchers designing synthetic routes and investigating the mechanistic underpinnings of reactions involving this compound. This whitepaper delves into the key postulated reaction pathways of this compound, including intramolecular cyclization, [3+2] cycloaddition reactions, and thermal/photochemical decomposition to form nitrene intermediates. For each pathway, a detailed theoretical analysis is presented, supplemented by hypothetical quantitative data, detailed theoretical experimental protocols, and mechanistic diagrams.

Introduction

This compound possesses two key functional groups that dictate its chemical behavior: a terminal azide and a primary iodide. The carbon-iodine bond is relatively weak and polarized, making the iodine a good leaving group in nucleophilic substitution reactions. The azide group is a well-known 1,3-dipole, readily participating in cycloaddition reactions. Furthermore, the azide can undergo thermal or photochemical decomposition to yield a highly reactive nitrene intermediate. The proximity of these two functional groups suggests the potential for unique intramolecular reactivity. This guide explores the theoretical basis for these potential reactions, providing a framework for predicting the behavior of this compound under various conditions.

Postulated Reaction Pathways and Theoretical Data

Based on the known reactivity of alkyl azides and alkyl iodides, several key reaction pathways can be postulated for this compound. The following sections detail these pathways, supported by theoretically derived quantitative data based on analogous systems found in the literature.

Intramolecular Nucleophilic Substitution: Aziridine Formation

The lone pair of electrons on the nitrogen atom of the azide group can act as an internal nucleophile, displacing the iodide to form a strained three-membered aziridine ring. This intramolecular cyclization is a plausible pathway, particularly under conditions that favor nucleophilic substitution.

Table 1: Hypothetical Kinetic and Thermodynamic Data for Intramolecular Cyclization

| Parameter | Estimated Value | Basis for Estimation |

| Activation Energy (Ea) | 80 - 100 kJ/mol | Based on computational studies of similar intramolecular SN2 reactions involving halides and nitrogen nucleophiles. |

| Enthalpy of Reaction (ΔH) | -20 to -40 kJ/mol | Estimated from the strain energy of the aziridine ring and the relative bond energies of C-I and C-N. |

| Rate Constant (k) at 298 K | 1 x 10-5 - 1 x 10-3 s-1 | Extrapolated from activation energy using the Arrhenius equation, assuming a typical pre-exponential factor. |

[3+2] Cycloaddition Reactions

The azide group of this compound can act as a 1,3-dipole in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to form triazoline and triazole rings, respectively. These reactions are often catalyzed by copper(I) or ruthenium(II) complexes.

Table 2: Hypothetical Kinetic Data for a Copper(I)-Catalyzed [3+2] Cycloaddition with Phenylacetylene

| Parameter | Estimated Value | Basis for Estimation |

| Activation Energy (Ea) | 50 - 70 kJ/mol | Based on DFT calculations of Cu(I)-catalyzed azide-alkyne cycloadditions. |

| Enthalpy of Reaction (ΔH) | -150 to -200 kJ/mol | Typical for highly exothermic "click" reactions. |

| Turnover Frequency (TOF) | 10 - 100 h-1 | Based on reported experimental data for similar catalytic systems. |

Thermal and Photochemical Decomposition: Nitrene Formation

Upon heating or irradiation with UV light, this compound is expected to lose a molecule of dinitrogen (N2) to form a highly reactive 2-iodoethylnitrene intermediate. This nitrene can then undergo various subsequent reactions, such as C-H insertion or rearrangement.

Table 3: Hypothetical Data for the Thermal Decomposition of this compound

| Parameter | Estimated Value | Basis for Estimation |

| Decomposition Temperature | 120 - 150 °C | Based on experimental data for the thermal decomposition of other primary alkyl azides. |

| Activation Energy (Ea) | 130 - 160 kJ/mol | Typical range for the unimolecular decomposition of organic azides. |

| Key Intermediate | 2-Iodoethylnitrene | Established intermediate in azide thermolysis. |

Theoretical Experimental Protocols

The following protocols are hypothetical and intended to provide a starting point for experimental design based on the theoretical reactivity discussed.

Synthesis of N-(2-Iodoethyl)aziridine via Intramolecular Cyclization

Objective: To investigate the base-promoted intramolecular cyclization of this compound.

Methodology:

-

A solution of this compound (1.0 mmol) in acetonitrile (10 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

A non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 mmol), is added to the solution.

-

The reaction mixture is heated to 60 °C and stirred for 24 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Copper(I)-Catalyzed [3+2] Cycloaddition with Phenylacetylene

Objective: To explore the "click" reaction of this compound with an alkyne.

Methodology:

-

To a solution of this compound (1.0 mmol) and phenylacetylene (1.1 mmol) in a 1:1 mixture of tert-butanol and water (10 mL) is added sodium ascorbate (0.2 mmol).

-

A solution of copper(II) sulfate pentahydrate (0.1 mmol) in water (1 mL) is added, and the mixture is stirred vigorously at room temperature for 12 hours.

-

The reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography.

Photochemical Generation and Trapping of 2-Iodoethylnitrene

Objective: To investigate the formation of 2-iodoethylnitrene and its subsequent intramolecular C-H insertion.

Methodology:

-

A dilute solution of this compound (0.1 mmol) in deoxygenated cyclohexane (100 mL) is placed in a quartz reaction vessel.

-

The solution is irradiated with a low-pressure mercury lamp (254 nm) at room temperature for 4 hours while stirring.

-

The reaction is monitored by GC-MS for the formation of N-iodomethylaziridine, the expected product of intramolecular C-H insertion.

-

The solvent is carefully removed under reduced pressure at low temperature to avoid decomposition of the product.

-

The product is characterized by spectroscopic methods (NMR, IR, MS).

Visualization of Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the postulated reaction mechanisms.

Caption: Intramolecular SN2 cyclization of this compound.

Caption: Workflow for the Cu(I)-catalyzed [3+2] cycloaddition.

Caption: Formation and subsequent reactions of 2-iodoethylnitrene.

Conclusion

The theoretical reactivity of this compound is rich and varied, offering multiple avenues for synthetic exploitation. The interplay between the azide and iodide functionalities allows for intramolecular reactions leading to strained heterocycles, participation in highly efficient cycloaddition reactions, and the generation of reactive nitrene intermediates. The quantitative data and experimental protocols presented in this guide, while theoretical, provide a solid foundation for researchers to explore the chemistry of this promising bifunctional molecule. Further computational and experimental studies are warranted to validate and expand upon the theoretical framework outlined herein.

An In-depth Technical Guide to the Discovery and History of Bifunctional Azido-Iodo Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of multiple functionalities within a single molecular entity has been a cornerstone of modern chemical biology and drug development. Bifunctional molecules, in particular, have opened new avenues for creating sophisticated constructs such as antibody-drug conjugates (ADCs), targeted imaging agents, and tools for proteomics. Among the vast array of bifunctional linkers, those possessing both an azide and an iodo group are of particular interest due to their orthogonal reactivity, enabling sequential and site-specific modifications of complex biomolecules.

The azido group, a cornerstone of "click chemistry," offers highly selective and efficient ligation through copper(I)-catalyzed or strain-promoted alkyne-azide cycloaddition reactions.[1][2] The iodo group, a versatile halogen, serves as an excellent leaving group in nucleophilic substitution reactions, enabling its use in the alkylation of various nucleophiles.[3] The combination of these two functionalities in one molecule provides a powerful tool for chemists to assemble complex molecular architectures with a high degree of control.

While the independent histories of organic azides and iodoalkanes are long and rich, the deliberate synthesis of bifunctional azido-iodo compounds for use as heterobifunctional linkers is a more recent development, driven by the needs of the burgeoning field of bioconjugation. The first organic azide, phenyl azide, was prepared by Peter Griess in 1864, and since then, this versatile functional group has seen a dramatic expansion in its applications.[1] Similarly, the synthesis of iodoalkanes has been a fundamental transformation in organic chemistry for over a century. The concept of using bifunctional crosslinking agents to study protein interactions emerged in the mid-20th century and has evolved significantly with the demand for more specific and controllable ligation technologies.[4][5] The development of heterobifunctional crosslinkers, which possess two different reactive groups, was a major advancement, allowing for sequential and controlled conjugation of different molecules.[6]

This guide will provide a comprehensive overview of the discovery, synthesis, and application of bifunctional azido-iodo compounds, with a focus on their role as heterobifunctional linkers in drug development.

Synthesis of Bifunctional Azido-Iodo Compounds

The synthesis of molecules containing both an azide and an iodo group can be approached in several ways, primarily through the azidoiodination of alkenes or by building the molecule sequentially with the desired functionalities.

Azidoiodination of Alkenes

A direct and efficient method for the synthesis of vicinal azido-iodo alkanes is the azidoiodination of alkenes. This reaction involves the addition of an azide group and an iodine atom across a double bond. While early methods often involved the hazardous and explosive iodine azide (IN₃), modern approaches utilize safer, in situ generation of the reactive species.[7]

Synthesis of Heterobifunctional Azido-Iodo Linkers

A particularly important class of bifunctional azido-iodo compounds are heterobifunctional linkers, often based on a polyethylene glycol (PEG) backbone to enhance solubility and reduce immunogenicity.[8] A common synthetic strategy involves the desymmetrization of oligo(ethylene glycols) (OEGs).[9][] One terminal hydroxyl group is converted to an azide, while the other is transformed into a good leaving group, such as a mesylate, which can then be displaced by iodide.[3][]

Characterization of Bifunctional Azido-Iodo Compounds

The successful synthesis of bifunctional azido-iodo compounds is confirmed through standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Table 1: Synthesis and Yield of Azido-Iodo-OEG Linkers [3][]

| Starting Material (Alkyne-OEG-OMs) | Product (Alkyne-OEG-Iodo) | Yield (%) |

| 4a (n=1) | 5a | Quantitative |

| 4b (n=2) | 5b | Quantitative |

| 4c (n=3) | 5c | Quantitative |

Table 2: Characterization Data for 1-Azido-3-iodopropane [11][12]

| Property | Value |

| Molecular Formula | C₃H₆IN₃ |

| Molecular Weight | 211.00 g/mol |

| IUPAC Name | 1-azido-3-iodopropane |

| SMILES | C(CN=[N+]=[N-])CI |

Applications in Drug Development: Antibody-Drug Conjugates (ADCs)

Bifunctional azido-iodo compounds are highly valuable in the construction of antibody-drug conjugates (ADCs). ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[13] The linker plays a crucial role in the stability and efficacy of an ADC, ensuring that the drug remains attached to the antibody in circulation and is released only upon reaching the target cancer cell.[14]

Mechanism of Action of ADCs

The general mechanism of action for an ADC involves several steps:

-

Target Binding: The antibody component of the ADC binds to a specific antigen on the surface of a cancer cell.[15]

-

Internalization: The ADC-antigen complex is internalized by the cell, typically through endocytosis.[16]

-

Payload Release: Inside the cell, the linker is cleaved, releasing the cytotoxic payload.[15]

-

Cell Death: The released payload induces apoptosis in the cancer cell.[15]

A key feature of some ADCs is the "bystander effect," where the released payload can diffuse out of the target cell and kill neighboring cancer cells that may not express the target antigen.[15][17] This is particularly important in treating heterogeneous tumors.[16]

Targeting Signaling Pathways in Cancer

ADCs are often designed to target receptors that are overexpressed on cancer cells and are involved in key signaling pathways that drive tumor growth and survival. Two well-established targets are the Human Epidermal Growth Factor Receptor 2 (HER2) and the Epidermal Growth Factor Receptor (EGFR).[][]

-

HER2 Signaling Pathway: HER2 is a receptor tyrosine kinase that, upon dimerization, activates downstream signaling cascades such as the PI3K-Akt-mTOR and Ras-MAPK pathways, promoting cell proliferation and survival.[9] ADCs targeting HER2 can block these signals and deliver a cytotoxic payload directly to HER2-positive cancer cells.[8][9]

-

EGFR Signaling Pathway: Similar to HER2, EGFR is a receptor tyrosine kinase that plays a critical role in cell proliferation and survival.[] Overexpression of EGFR is common in many cancers, making it an attractive target for ADCs.[][19]

Experimental Protocols

Synthesis of 1-azido-3-iodopropane

A common method for the synthesis of 1-azido-3-iodopropane is the reaction of 1,3-diiodopropane with sodium azide. Alternatively, it can be synthesized from 3-azidopropyl 4-methylbenzenesulfonate with sodium iodide in acetone.[11]

Synthesis of Heterobifunctional Azido-Iodo-OEG Linkers[3][10]

The following is a general procedure for the synthesis of heterobifunctional oligo(ethylene glycol) linkers with a terminal azide and iodo group, adapted from the work of Reddy et al.

Step 1: Monotosylation of Oligo(ethylene glycol)

-

To a solution of the corresponding oligo(ethylene glycol) (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C, add a solution of p-toluenesulfonyl chloride (1.1 equiv) in DCM dropwise.

-

Add triethylamine (1.2 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with water, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the monotosylated OEG.

Step 2: Azidation of Monotosylated OEG

-

To a solution of the monotosylated OEG (1.0 equiv) in dimethylformamide (DMF), add sodium azide (3.0 equiv).

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Cool the reaction to room temperature and add water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the azido-OEG-alcohol.

Step 3: Mesylation of Azido-OEG-Alcohol

-

To a solution of the azido-OEG-alcohol (1.0 equiv) in anhydrous DCM at 0 °C, add triethylamine (1.5 equiv) followed by methanesulfonyl chloride (1.2 equiv).

-

Stir the reaction mixture at 0 °C for 2 hours.

-

Wash the reaction mixture with cold water, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the azido-OEG-mesylate.

Step 4: Iodination of Azido-OEG-Mesylate

-

To a solution of the azido-OEG-mesylate (1.0 equiv) in acetone, add sodium iodide (5.0 equiv).

-

Reflux the reaction mixture for 12 hours.

-

Cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and DCM.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the azido-iodo-OEG linker.

Mandatory Visualizations

Caption: Synthetic workflow for a heterobifunctional azido-iodo-OEG linker.

Caption: Mechanism of action of an Antibody-Drug Conjugate (ADC).

Caption: Simplified HER2 signaling pathway and its inhibition by a targeted ADC.

Conclusion

Bifunctional azido-iodo compounds represent a versatile and powerful class of molecules for the construction of complex bioconjugates. Their orthogonal reactivity allows for a high degree of control in sequential ligation reactions, making them particularly valuable in the field of drug development. The ability to synthesize these linkers with varying properties, such as PEG chain length, further enhances their utility. As the demand for more sophisticated targeted therapies like ADCs continues to grow, the importance of well-designed heterobifunctional linkers, including azido-iodo compounds, will undoubtedly increase. Future research in this area will likely focus on the development of novel azido-iodo linkers with enhanced stability and cleavage properties, as well as their application in new therapeutic modalities beyond ADCs.

References

- 1. A novel heterobifunctional linker for facile access to bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azide - Wikipedia [en.wikipedia.org]

- 3. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bifunctional cross-linking approaches for mass spectrometry-based investigation of nucleic acids and protein-nucleic acid assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of a bifunctional crosslinking agent with potential for the preparation of immunotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]

- 7. Iodine - Wikipedia [en.wikipedia.org]

- 8. Why Human epidermal growth factor receptor 2 (HER2) is an attractive target for ADC | AxisPharm [axispharm.com]

- 9. Antibody drug conjugates targeting HER2: Clinical development in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1-azido-3-iodopropane synthesis - chemicalbook [chemicalbook.com]

- 12. 1-Azido-3-iodopropane | C3H6IN3 | CID 10910823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. youtube.com [youtube.com]

- 16. youtube.com [youtube.com]

- 17. youtube.com [youtube.com]

- 19. ADC Development Services Targeting EGFR - Creative Biolabs [creative-biolabs.com]

Methodological & Application

Application Notes and Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Utilizing 1-Azido-2-iodoethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction using 1-Azido-2-iodoethane as a key building block. The "click" chemistry approach offers a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1-(2-iodoethyl)-1H-1,2,3-triazoles. These products are versatile intermediates, with the iodo-substituent serving as a handle for further molecular elaborations, making them valuable in drug discovery, chemical biology, and materials science. This document outlines the synthesis of the azide precursor, a detailed protocol for the CuAAC reaction, purification techniques, characterization data, and essential safety precautions.

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K. Barry Sharpless, which describes reactions that are high-yielding, wide in scope, and form only byproducts that are easily removed.[1][2][3] The CuAAC reaction unites an azide and a terminal alkyne to exclusively form the 1,4-disubstituted 1,2,3-triazole regioisomer.[4] This transformation is prized for its reliability, mild reaction conditions, and tolerance of a wide variety of functional groups.

This compound is a particularly useful reagent in this context. The resulting 1-(2-iodoethyl)-1H-1,2,3-triazole products contain a reactive carbon-iodine bond, which can be readily displaced by nucleophiles, or participate in cross-coupling reactions, allowing for the introduction of additional diversity and functionality. This two-step functionalization strategy, involving an initial CuAAC reaction followed by modification of the iodo-group, provides a powerful platform for the rapid assembly of complex molecular architectures.

Key Applications

The triazole core is a common motif in pharmaceuticals and bioactive molecules due to its metabolic stability and ability to engage in hydrogen bonding. The use of this compound in CuAAC reactions opens avenues for:

-

Drug Discovery: Synthesis of novel libraries of compounds for screening against various biological targets. The 2-iodoethyl triazole products can be further functionalized to optimize lead compounds.

-

Bioconjugation: Linking of small molecules to biomolecules such as proteins and nucleic acids for imaging, diagnostics, and therapeutic applications.[5][6][7]

-

Materials Science: Development of functional polymers and materials with tailored properties.

-

Chemical Biology: Creation of chemical probes to study biological processes.

Experimental Protocols

Part 1: Synthesis of this compound

This protocol describes the synthesis of this compound from a suitable precursor like 1,2-diiodoethane or 1-bromo-2-iodoethane. The reaction involves a nucleophilic substitution of a halide with sodium azide.

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles | Notes |

| 1-Bromo-2-iodoethane | 282.88 | 10.0 g | 35.4 mmol | - |

| Sodium Azide (NaN₃) | 65.01 | 3.45 g | 53.1 mmol | Caution: Highly Toxic! |

| Dimethylformamide (DMF) | 73.09 | 100 mL | - | Anhydrous |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-bromo-2-iodoethane (10.0 g, 35.4 mmol) in 100 mL of anhydrous dimethylformamide (DMF).

-

Carefully add sodium azide (3.45 g, 53.1 mmol) to the solution. Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

Heat the reaction mixture to 60 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into 300 mL of cold water and extract with diethyl ether (3 x 100 mL).

-

Combine the organic layers and wash with brine (2 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by vacuum distillation or flash column chromatography on silica gel if necessary.

Caption: General workflow for the CuAAC reaction.

Characterization Data

The synthesized triazole products can be characterized by standard analytical techniques. Below is a representative example for 1-(2-iodoethyl)-4-phenyl-1H-1,2,3-triazole.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the triazole proton (singlet, ~δ 7.5-8.5 ppm), aromatic protons, and two triplets for the -CH₂CH₂I moiety. |

| ¹³C NMR | Signals for the triazole carbons, aromatic carbons, and the two aliphatic carbons. |

| IR (Infrared) | Characteristic peaks for C-H (aromatic and aliphatic), C=C (aromatic), and C-N stretching. The azide peak (~2100 cm⁻¹) from the starting material should be absent. |

| MS (Mass Spec) | Molecular ion peak corresponding to the calculated mass of the product. |

Safety Precautions

All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

-

This compound: Organic azides are potentially explosive, especially when heated or subjected to shock. Avoid heating neat samples. Handle with care and in small quantities.

-

Sodium Azide: Highly toxic and can be fatal if swallowed or absorbed through the skin. It can form highly explosive heavy metal azides. Do not dispose of down the drain.

-

Copper Salts: Can be toxic and an irritant. Avoid inhalation of dust and contact with skin and eyes.

-

Solvents: Organic solvents are flammable and may be harmful if inhaled or absorbed through the skin.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines. Waste should be disposed of according to institutional and local regulations.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical progression from starting materials to a potentially functionalized final product, highlighting the utility of the iodo-substituent.

DOT Diagram: Synthetic Pathway and Further Functionalization

References

- 1. broadpharm.com [broadpharm.com]

- 2. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 3. bioclone.net [bioclone.net]

- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jenabioscience.com [jenabioscience.com]

- 7. researchgate.net [researchgate.net]

Application of 1-Azido-2-iodoethane in Proteomics Sample Preparation

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic field of proteomics, the development of novel chemical tools for protein labeling and enrichment is paramount for advancing our understanding of complex biological systems. 1-Azido-2-iodoethane is a bifunctional reagent designed for the targeted modification of proteins, enabling subsequent bio-orthogonal conjugation for enrichment and detection. This molecule incorporates two key functional groups: an iodo group, which readily reacts with nucleophilic amino acid residues, primarily cysteine, and an azide group, which serves as a handle for "click chemistry."

The iodo- moiety of this compound allows for the covalent alkylation of cysteine residues within a protein sample, a well-established method in proteomics for preventing disulfide bond reformation and for introducing tags.[1][2][3] The azide group, being bio-orthogonal, does not react with native cellular components but can be specifically and efficiently coupled to alkyne- or phosphine-containing reporter molecules via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Staudinger ligation, respectively.[4][5] This dual functionality makes this compound a versatile tool for activity-based protein profiling, target identification, and the enrichment of specific protein populations from complex lysates.

Principle of Application

The application of this compound in proteomics sample preparation follows a two-step process. First, the reagent is used to alkylate proteins in a sample, with a preference for cysteine residues. This step is analogous to the widely used reduction and alkylation procedure in standard proteomics workflows, which typically employs reagents like iodoacetamide (IAM).[1][2][3][6] Following the labeling step, the azide-modified proteins can be subjected to a click reaction with a reporter molecule of choice, such as an alkyne-biotin for affinity purification or an alkyne-fluorophore for fluorescent detection.

Key Applications and Advantages

-

Targeted Protein Enrichment: By introducing a bio-orthogonal handle onto cysteine-containing proteins, this compound facilitates the selective enrichment of these proteins from a complex mixture using affinity tags like biotin.

-

Activity-Based Protein Profiling (ABPP): This reagent can be used to label the active sites of certain enzymes that contain a reactive cysteine residue, enabling the study of enzyme function and inhibitor screening.

-

Enhanced Protein Identification: The specific modification of cysteine residues can be an aid in mass spectrometry-based protein identification, and the introduced tag can be used to generate specific fragmentation patterns.

-

Versatile Detection: The azide handle allows for conjugation with a wide array of reporter tags, offering flexibility in downstream detection methods, including fluorescence imaging and western blotting.

Data Presentation

The following table summarizes the key characteristics and a hypothetical comparison of this compound with the standard alkylating agent, iodoacetamide.

| Feature | Iodoacetamide (IAM) | This compound |

| Reactive Group | Iodoacetyl | Iodoethyl |

| Target Residue | Cysteine | Cysteine |

| Modification Mass | +57.02 Da | +125.96 Da |

| Bio-orthogonal Handle | No | Yes (Azide) |

| Enrichment Potential | No | Yes (via Click Chemistry) |

| Detection Methods | Mass Shift in MS | Mass Shift in MS, Fluorescence, Biotin-Avidin |

Experimental Protocols

Protocol 1: Alkylation of Proteins in Solution with this compound

This protocol describes the labeling of proteins in a cell lysate with this compound.

Materials:

-

Protein lysate in a suitable buffer (e.g., RIPA, Urea-based)

-

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

This compound solution (freshly prepared in a compatible solvent like DMF or DMSO)

-

Quenching reagent (e.g., DTT or L-cysteine)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

Reduction: To a volume of lysate containing the desired amount of protein (e.g., 1 mg), add DTT to a final concentration of 10 mM or TCEP to a final concentration of 5 mM. Incubate at 56°C for 30 minutes to reduce disulfide bonds.

-

Cooling: Allow the sample to cool to room temperature.

-